7'-hydroxy-8-methoxy-8'-(piperidin-1-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound that belongs to the class of bichromenes. Bichromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
8-Methoxychromene: Studied for its potential antiviral activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE stands out due to its bichromene structure, which imparts unique electronic and steric properties. These features contribute to its distinct reactivity and potential therapeutic benefits .
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C25H23NO6/c1-30-21-7-5-6-15-12-18(25(29)32-23(15)21)17-13-22(28)31-24-16(17)8-9-20(27)19(24)14-26-10-3-2-4-11-26/h5-9,12-13,27H,2-4,10-11,14H2,1H3 |
InChI Key |
MZSYBLIOFZAAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4CN5CCCCC5)O |
Origin of Product |
United States |
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